molecular formula C10H12N2O2S B8459991 N,N-dimethyl-1H-indole-6-sulfonamide

N,N-dimethyl-1H-indole-6-sulfonamide

Cat. No.: B8459991
M. Wt: 224.28 g/mol
InChI Key: NSDUNGXWHHPWSI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-indole-6-sulfonamide is a sulfonamide derivative featuring a dimethyl-substituted amine group attached to the sulfonyl moiety of an indole ring. The indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which confers aromaticity and electronic properties critical for interactions in biological or material systems. The sulfonamide group (–SO₂NH–) is a common pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The dimethyl substitution on the amine may enhance lipophilicity and metabolic stability compared to non-alkylated analogs .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N,N-dimethyl-1H-indole-6-sulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3

InChI Key

NSDUNGXWHHPWSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide

  • Structural Differences :

    • The 2,3-dihydroindole moiety in this compound reduces aromaticity by saturating the pyrrole ring, altering electronic properties and reactivity.
    • Molecular Formula: C₉H₁₂N₂O₂S vs. C₁₀H₁₄N₂O₂S (hypothetical for N,N-dimethyl-1H-indole-6-sulfonamide).
    • Molecular Weight: 212.27 g/mol vs. ~226.3 g/mol (estimated for dimethyl analog) .
  • Synthesis: N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide is synthesized via sulfonation of 2,3-dihydroindole followed by N-methylation.
  • Applications :

    • Partial saturation of the indole ring in the dihydro derivative may reduce π-π stacking interactions, impacting material science applications (e.g., organic semiconductors). Biological activity could also differ due to reduced planarity .

2-Oxo-1,2-Dihydrobenzo[cd]Indole-6-Sulfonamide Derivatives

  • Structural Differences :

    • The benzo[cd]indole scaffold introduces an additional fused benzene ring, increasing molecular rigidity and surface area compared to simple indole derivatives.
    • The 2-oxo group introduces hydrogen-bonding capacity, which is absent in this compound .
  • Synthesis :

    • Prepared via chlorosulfonation of 2-oxo-1,2-dihydrobenzo[cd]indole using chlorosulfonic acid (38% yield for sulfonyl chloride intermediate). Dimethyl analogs would require additional steps for N,N-dimethylation .

N-Substituted Ethyl-1H-Indazole-3-Carboxylates

  • Functional Group Comparison :

    • Indazole (two adjacent nitrogen atoms in the bicyclic ring) vs. indole (one nitrogen). This difference affects electronic properties and binding affinity in biological targets.
    • Carboxylate esters vs. sulfonamides: The former are more hydrolytically labile but offer distinct coordination sites for metal catalysts .
  • Reactivity :

    • Carboxylate-assisted C–H functionalization (e.g., palladium-catalyzed arylations) is well-documented for indazole derivatives. Sulfonamide groups in indoles may exhibit different reactivity due to the electron-withdrawing nature of –SO₂ .

Data Table: Key Properties and Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₄N₂O₂S (hypothetical) ~226.3 Dimethylamine enhances lipophilicity; fully aromatic indole core.
N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide C₉H₁₂N₂O₂S 212.27 Partially saturated indole; reduced aromaticity.
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide C₁₅H₁₂N₂O₃S 308.34 Extended π-system; 2-oxo group enables hydrogen bonding.
Ethyl-1H-indazole-3-carboxylate C₁₀H₉N₂O₂ 189.20 Indazole core with ester group; prone to hydrolysis.

Research Findings and Mechanistic Insights

  • Sulfonamide vs. Carboxylate Reactivity :

    • Sulfonamides are less nucleophilic than carboxylates due to the electron-withdrawing sulfonyl group, influencing their participation in transition-metal-catalyzed C–H activation reactions. For example, carboxylate-assisted mechanisms (e.g., concerted metalation-deprotonation) are less feasible with sulfonamides .
  • Biological Implications: Dimethylation of the sulfonamide nitrogen in this compound may improve blood-brain barrier penetration compared to non-alkylated analogs, a hypothesis supported by studies on similar N-methylated sulfonamides .

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